molecular formula C15H20N4O4S B2497509 1-(4-cyclopropyl-1,3-thiazol-2-yl)-3-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}urea CAS No. 2034232-56-7

1-(4-cyclopropyl-1,3-thiazol-2-yl)-3-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}urea

Cat. No.: B2497509
CAS No.: 2034232-56-7
M. Wt: 352.41
InChI Key: GHAWXFZMBYWBFW-UHFFFAOYSA-N
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Description

1-(4-cyclopropyl-1,3-thiazol-2-yl)-3-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}urea is a complex organic compound that features a thiazole ring, a cyclopropyl group, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-cyclopropyl-1,3-thiazol-2-yl)-3-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}urea typically involves multiple stepsThe reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as copper sulfate pentahydrate .

Industrial Production Methods

Industrial production methods for this compound are likely to involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods aim to optimize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1-(4-cyclopropyl-1,3-thiazol-2-yl)-3-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}urea can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions.

    Reduction: The urea moiety can be reduced to form amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the cyclopropyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to sulfoxides or sulfones, while reduction of the urea moiety can yield primary or secondary amines.

Scientific Research Applications

1-(4-cyclopropyl-1,3-thiazol-2-yl)-3-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}urea has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-cyclopropyl-1,3-thiazol-2-yl)-3-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}urea involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The urea moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-cyclopropyl-1,3-thiazol-2-yl)-3-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}urea is unique due to its combination of a cyclopropyl group, a thiazole ring, and a urea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(4-cyclopropyl-1,3-thiazol-2-yl)-3-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O4S/c20-12-3-4-13(21)19(12)6-8-23-7-5-16-14(22)18-15-17-11(9-24-15)10-1-2-10/h9-10H,1-8H2,(H2,16,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHAWXFZMBYWBFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CSC(=N2)NC(=O)NCCOCCN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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